trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one
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Overview
Description
trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one: is a heterocyclic organic compound with the molecular formula C6H11NO2. It is a derivative of pyrrolidinone, featuring a hydroxymethyl group and a methyl group attached to the pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-pyrrolidinone with formaldehyde in the presence of a base, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted pyrrolidinone derivatives.
Scientific Research Applications
Chemistry: trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler derivative without the hydroxymethyl and methyl groups.
4-Methyl-pyrrolidin-2-one: Lacks the hydroxymethyl group.
5-Hydroxymethyl-pyrrolidin-2-one: Lacks the methyl group.
Uniqueness: trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4R,5R)-5-(hydroxymethyl)-4-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-6(9)7-5(4)3-8/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFPDHOSZYGKNV-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)N[C@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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